molecular formula C7H14FNO B2990161 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol CAS No. 920003-05-0

3-(3-Fluoropyrrolidin-1-yl)propan-1-ol

Cat. No.: B2990161
CAS No.: 920003-05-0
M. Wt: 147.193
InChI Key: KCFTZYCHXFDVCH-UHFFFAOYSA-N
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Description

3-(3-Fluoropyrrolidin-1-yl)propan-1-ol is a fluorinated pyrrolidine derivative with a propanol side chain. Its structure combines a five-membered nitrogen-containing heterocycle (pyrrolidine) with a fluorine substituent at the 3-position and a hydroxyl-terminated propyl group.

Properties

IUPAC Name

3-(3-fluoropyrrolidin-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-7-2-4-9(6-7)3-1-5-10/h7,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFTZYCHXFDVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920003-05-0
Record name 3-(3-fluoropyrrolidin-1-yl)propan-1-ol
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Chemical Reactions Analysis

3-(3-Fluoropyrrolidin-1-yl)propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.

Scientific Research Applications

3-(3-Fluoropyrrolidin-1-yl)propan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Fluorinated Pyrrolidine Derivatives

  • 3-(Pyrrolidin-3-yl)prop-2-en-1-ol (CAS 1899050-27-1): Features an unsaturated propenol chain and lacks fluorine. The double bond may increase rigidity and alter reactivity compared to the saturated propanol chain in the target compound .

Non-Fluorinated Pyrrolidine Derivatives

  • 3-(2,5-Dimethyl-pyrrol-1-yl)-propan-1-ol (C₉H₁₅NO, MW 153.1): Methyl groups at the 2- and 5-positions on pyrrolidine reduce electronegativity, likely decreasing hydrogen-bonding capacity compared to the fluorinated analogue .

Pyridine-Based Analogues

  • 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol : Replaces pyrrolidine with a chloropyridine ring. The electron-withdrawing chlorine and fluorine substituents may enhance acidity of the hydroxyl group .
  • 3-(6-Chloropyridin-3-yl)propan-1-ol (C₈H₁₀ClNO, MW 171.63): Chlorine at the 6-position may sterically hinder interactions with biological targets compared to smaller fluorine substituents .

Other Heterocyclic Propanol Derivatives

  • 3-(Dihydropyridin-2-yl)-1-(4-chlorophenyl)propan-1-ol : A dihydropyridine moiety with a chlorophenyl group, commonly seen in calcium channel blockers. The reduced pyridine ring increases flexibility .
  • 3-(Methylsulphanyl)propan-1-ol : A sulfur-containing analogue linked to off-flavors in wine (e.g., roasted odors), demonstrating how heteroatom choice drastically alters application .

Data Tables

Table 1: Structural and Physical Properties of Key Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Source
3-(3-Fluoropyrrolidin-1-yl)propan-1-ol C₇H₁₄FNO 147.19 3-Fluoropyrrolidine, propanol Potential pharmaceutical intermediate
3-(2,5-Dimethyl-pyrrol-1-yl)-propan-1-ol C₉H₁₅NO 153.1 2,5-Dimethylpyrrolidine Reduced electronegativity
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₁FN₂O 170.18 5-Fluoropyridine, amino Enhanced solubility in acidic media
3-(Methylsulphanyl)propan-1-ol C₄H₁₀OS 106.18 Methylsulphanyl group Wine off-flavor compound (roasted odors)

Research Findings and Key Differences

  • Fluorine vs. Chlorine Substituents : Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability compared to chlorine, which may induce steric hindrance .
  • Morpholine’s oxygen atom enhances solubility but reduces lipophilicity .
  • Functional Group Impact: The hydroxyl group in propanol derivatives facilitates hydrogen bonding, critical for target binding in drug design. Sulfur or amino groups alter electronic properties and applications (e.g., flavor chemistry vs. pharmaceuticals) .

Biological Activity

3-(3-Fluoropyrrolidin-1-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
CAS No. 1181332-92-2
Molecular Formula C7H14FNO
Molecular Weight 145.19 g/mol
IUPAC Name 3-(3-fluoro-1-pyrrolidinyl)-1-propanol
InChI Key KCFTZYCHXFDVCH

The presence of a fluorine atom in the structure enhances the lipophilicity of the compound, which is significant in drug design and development . The pyrrolidine ring structure allows for diverse interactions with biological targets, particularly receptors and enzymes involved in neurological pathways.

Research indicates that this compound interacts with various neurotransmitter receptors, potentially modulating their activity as either agonists or antagonists. This modulation can influence several biochemical pathways, particularly those related to neurological functions .

Neuropharmacological Effects

The compound has been investigated for its effects on conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in psychiatric medicine .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Interaction with Receptors:
    • Initial findings suggest that this compound may enhance affinity for serotonin receptors (5-HT6R), which are implicated in mood regulation and cognitive functions .
  • Inhibition Studies:
    • The compound has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory activity against MAGL, indicating a potential role in pain management and neuroprotection .
  • Cancer Cell Line Activity:
    • Preliminary studies have indicated that structurally similar compounds may exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could also have anticancer properties.

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